molecular formula C14H15ClN8 B2661332 1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2310152-65-7

1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2661332
CAS No.: 2310152-65-7
M. Wt: 330.78
InChI Key: PEGCULAACSPILH-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a useful research compound. Its molecular formula is C14H15ClN8 and its molecular weight is 330.78. The purity is usually 95%.
The exact mass of the compound 6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, which include multiple ring systems such as pyrimidine, triazole, and diazepane, make it a candidate for various biological activities. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C14H15ClN8, with a molecular weight of 330.78 g/mol. The presence of the chlorine atom in the pyrimidine ring enhances its reactivity and potential for further chemical modifications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism likely involves interactions with specific molecular targets such as enzymes or receptors that modulate their activity through hydrogen bonding and hydrophobic interactions.

2. Anti-inflammatory Properties
The compound has also shown potential anti-inflammatory effects. These activities are critical for developing therapeutic agents targeting inflammatory diseases.

3. Interaction with Biological Targets
Interaction studies have indicated that the compound can bind to specific proteins or enzymes, potentially altering biological pathways involved in disease processes. This makes it a candidate for drug development aimed at specific molecular oncology targets .

Case Studies

Several studies have evaluated the biological activity of related compounds that share structural similarities with this compound:

Compound Name Structural Features Biological Activity
1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepaneSimilar triazole and diazepane rings; bromine substitutionPotentially different reactivity; evaluated for anti-cancer properties
5-Amino-[1,2,4]triazole derivativesContains triazole ring; variations in substitutionFocus on amino functional groups for enhanced biological activity
6-(Pyridazinone) derivativesIncorporates pyridazine and ketone functionalitiesVariability in biological activity based on functional groups

These compounds highlight the versatility and potential applications of heterocyclic compounds in medicinal chemistry while underscoring the uniqueness of the target compound due to its specific combination of structural elements.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It could modulate receptor activity affecting various cellular responses.

Properties

IUPAC Name

6-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN8/c15-11-8-16-14(17-9-11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGCULAACSPILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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